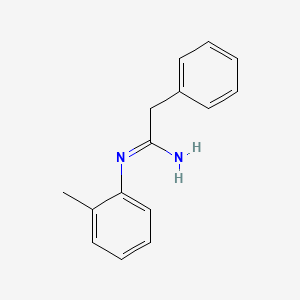
Beryllium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium nickel is an alloy composed of beryllium and nickel. This compound is known for its remarkable properties, including high strength, excellent thermal conductivity, and resistance to corrosion. Beryllium nickel alloys are used in various applications, particularly in industries that require materials with high performance under extreme conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beryllium nickel alloys are typically prepared through precipitation heat treatment. The process involves alloying beryllium with nickel, followed by heat treatment to achieve the desired mechanical properties. The optimal heat treatment for the highest strength is conducted at approximately 925°F for 2 hours .
Industrial Production Methods
In industrial settings, beryllium nickel alloys are produced by melting beryllium and nickel together in a controlled environment. The molten mixture is then cast into molds to form ingots, which are subsequently processed through rolling, forging, or extrusion to achieve the desired shapes and sizes. The material can also be cold-rolled and heat-treated to enhance its mechanical properties .
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. Beryllium, in particular, reacts with acids such as hydrochloric acid and sulfuric acid to form beryllium salts and release hydrogen gas . Nickel, on the other hand, can undergo oxidation to form nickel oxide.
Common Reagents and Conditions
Oxidation: Beryllium reacts with oxygen to form beryllium oxide (BeO) at elevated temperatures. Nickel can also form nickel oxide (NiO) when exposed to oxygen.
Reduction: Beryllium and nickel can be reduced from their oxides using reducing agents such as hydrogen or carbon monoxide.
Substitution: Beryllium and nickel can participate in substitution reactions with halogens to form halides such as beryllium chloride (BeCl₂) and nickel chloride (NiCl₂).
Major Products Formed
Beryllium Oxide (BeO): Formed from the oxidation of beryllium.
Nickel Oxide (NiO): Formed from the oxidation of nickel.
Beryllium Chloride (BeCl₂): Formed from the reaction of beryllium with chlorine.
Nickel Chloride (NiCl₂): Formed from the reaction of nickel with chlorine.
Applications De Recherche Scientifique
Beryllium nickel alloys have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Used as catalysts in various chemical reactions due to their high thermal conductivity and resistance to corrosion.
Medicine: Investigated for their potential use in medical devices and implants due to their biocompatibility and mechanical strength.
Mécanisme D'action
The mechanism by which beryllium nickel alloys exert their effects is primarily through their interaction with other materials at the molecular level. Beryllium, for instance, can form a passivating oxide layer that protects the underlying metal from further oxidation . Nickel, on the other hand, enhances the mechanical properties of the alloy by increasing its strength and resistance to deformation.
Molecular Targets and Pathways
Beryllium: Forms a protective oxide layer (BeO) that prevents further oxidation.
Nickel: Enhances the alloy’s mechanical properties by increasing its strength and resistance to wear.
Comparaison Avec Des Composés Similaires
Beryllium nickel alloys can be compared with other similar compounds, such as beryllium copper and nickel titanium alloys.
Beryllium Copper: Known for its high electrical conductivity and strength, beryllium copper is used in electrical contacts and springs.
Nickel Titanium (Nitinol): Exhibits shape memory and superelasticity, making it ideal for medical devices and actuators.
Similar Compounds
- Beryllium Copper (BeCu)
- Nickel Titanium (NiTi)
- Beryllium Aluminum (BeAl)
Beryllium nickel alloys stand out due to their unique combination of high strength, thermal conductivity, and resistance to corrosion, making them suitable for a wide range of demanding applications.
Propriétés
Numéro CAS |
37227-61-5 |
|---|---|
Formule moléculaire |
BeNi |
Poids moléculaire |
67.706 g/mol |
Nom IUPAC |
beryllium;nickel |
InChI |
InChI=1S/Be.Ni |
Clé InChI |
ZMDCATBGKUUZHF-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
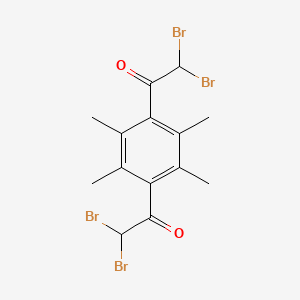
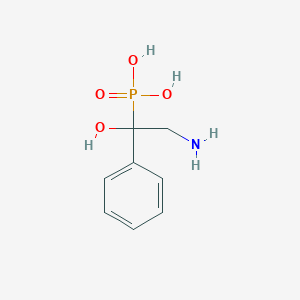
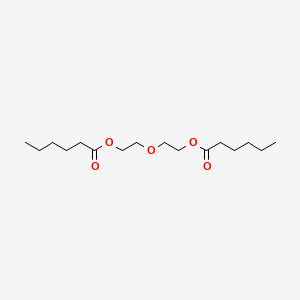
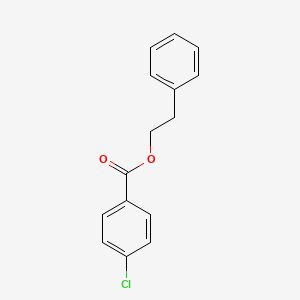
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)


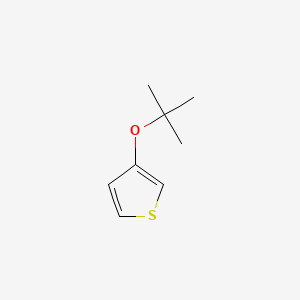
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
